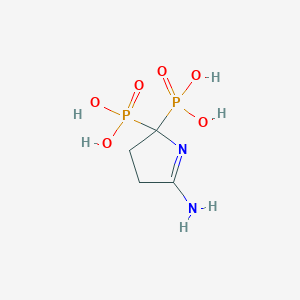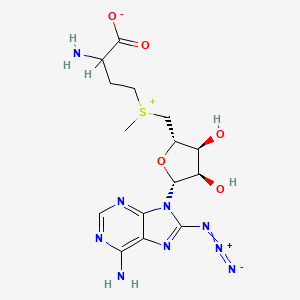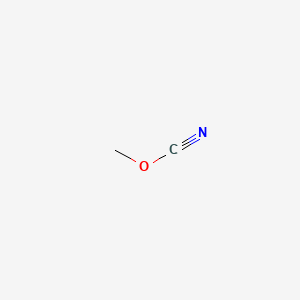
D-erythro-Isocitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-erythro-Isocitric acid: is a stereoisomer of isocitric acid, which is a structural isomer of citric acid. This compound has two asymmetric carbon atoms, resulting in four stereoisomers: threo-D S-isocitric acid, threo-L S-isocitric acid, erythro-D S-isocitric acid, and erythro-L S-isocitric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-erythro-Isocitric acid can be synthesized through microbial fermentation using specific strains of yeast, such as Yarrowia lipolytica. The process involves the cultivation of these yeast strains in media containing carbon sources like n-alkanes or raw glycerol under high aeration conditions . The production can be optimized by regulating key enzymes such as aconitate hydratase and isocitrate lyase through the addition of metabolic regulators like iron and itaconic acid .
Industrial Production Methods: Industrial production of this compound can be achieved through consolidated bioprocessing, where cellulase production, cellulose hydrolysis, and product fermentation are integrated into a single step. This method utilizes natural fungi like Talaromyces verruculosus, which can directly convert cellulose into enantiopure this compound . This process offers economic advantages by skipping costly separate enzyme production and cellulose hydrolysis steps.
Chemical Reactions Analysis
Types of Reactions: D-erythro-Isocitric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalosuccinic acid, which is an intermediate in the Krebs cycle.
Reduction: It can be reduced to form isocitrate.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include NAD+ or NADP+ in the presence of isocitrate dehydrogenase.
Reduction: Common reagents include NADH or NADPH.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Oxalosuccinic acid.
Reduction: Isocitrate.
Substitution: Various substituted isocitric acid derivatives.
Scientific Research Applications
D-erythro-Isocitric acid has numerous scientific research applications, including:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as an intermediate in metabolic pathways, particularly in the Krebs cycle.
Mechanism of Action
D-erythro-Isocitric acid exerts its effects primarily through its role in the Krebs cycle. It is converted to oxalosuccinic acid by isocitrate dehydrogenase, which is then decarboxylated to form α-ketoglutarate. This process is crucial for the production of energy in the form of ATP in aerobic organisms . The molecular targets involved include enzymes such as aconitate hydratase, isocitrate dehydrogenase, and isocitrate lyase .
Comparison with Similar Compounds
Citric acid: A structural isomer of isocitric acid, differing in the position of the hydroxyl group.
Threo-D S-isocitric acid: Another stereoisomer of isocitric acid.
Threo-L S-isocitric acid: Another stereoisomer of isocitric acid.
Erythro-L S-isocitric acid: Another stereoisomer of isocitric acid.
Uniqueness: D-erythro-Isocitric acid is unique due to its specific stereochemistry, which makes it a valuable chiral building block in organic synthesis. Its ability to be directly produced from cellulose by natural fungi like Talaromyces verruculosus also sets it apart from other isomers .
Properties
CAS No. |
30810-51-6 |
|---|---|
Molecular Formula |
C6H8O7 |
Molecular Weight |
192.12 g/mol |
IUPAC Name |
(1R,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4-/m1/s1 |
InChI Key |
ODBLHEXUDAPZAU-VVJJHMBFSA-N |
SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O |
Isomeric SMILES |
C([C@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Azabicyclo[2.2.1]heptane](/img/structure/B1214873.png)

![4-Sulfanylidene-1,6,7,8,9,10-hexahydropyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile](/img/structure/B1214880.png)
![methyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B1214881.png)





